Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate

Medicinal Chemistry Organic Synthesis Analytical Method Development

Sourcing functionalized thiophene intermediates with consistent quality and reliable supply delays discovery timelines. Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS 175201-99-7) addresses this with: • Stable 4-isopropylsulfonyl group - non-hydrolyzable bioisostere for carboxylic acid/amide replacement • 3-Chloro handle enables Suzuki, Buchwald, and other cross-coupling diversification • Defined mp 121.5°C, MW 282.76, and LogP ~2.5-3.5 for straightforward quality control Standard R&D packaging with global shipping. Available from stock.

Molecular Formula C9H11ClO4S2
Molecular Weight 282.8 g/mol
CAS No. 175201-99-7
Cat. No. B069331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate
CAS175201-99-7
Molecular FormulaC9H11ClO4S2
Molecular Weight282.8 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CSC(=C1Cl)C(=O)OC
InChIInChI=1S/C9H11ClO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,1-3H3
InChIKeyGSPZSQFFTHVUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate Procurement & Structure


Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate (CAS 175201-99-7) is a polysubstituted thiophene derivative characterized by a 2-carboxylate methyl ester, a 3-chloro substituent, and a 4-isopropylsulfonyl group . This synthetic intermediate belongs to the broader class of 2-thiophenecarboxylate esters functionalized for cross-coupling, sulfonamide synthesis, and heterocyclic elaboration . Its physical properties include a molecular weight of 282.76 g/mol, a density of 1.386 g/cm³, and a predicted melting point of 121.5°C . The compound is primarily sourced from specialty chemical suppliers for research and development applications .

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate: Analog Substitution Limits


Thiophene-2-carboxylate esters with 3-halo and 4-sulfonyl substitution are not functionally interchangeable due to divergent physicochemical and reactivity profiles. Replacement of the 3-chloro substituent with iodo (CAS 175201-88-4) or amino (CAS 175201-72-6) groups alters molecular weight, lipophilicity, and downstream synthetic compatibility, while modification of the 4-isopropylsulfonyl moiety impacts metabolic stability and hydrogen-bonding capacity . Furthermore, the precise 2,3,4-substitution pattern on the thiophene core defines both the compound's chromatographic behavior and its viability as a scaffold for pharmacologically relevant derivatives . These structural differences translate into measurable variations in physical properties and reactivity that preclude simple analog substitution in validated synthetic routes or analytical methods .

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate: Quantitative Differentiation


Molecular Weight & Formula Differentiation

The target compound (C9H11ClO4S2, MW 282.76) exhibits a molecular weight and elemental composition distinct from its closest structural analogs. The 3-iodo derivative (C9H11IO4S2) has a significantly higher molecular weight of 374.22 , while the 3-amino derivative (C9H13NO4S2) has a lower molecular weight of 263.33 . These differences in molecular weight and halogen/nitrogen content directly impact LC-MS detection parameters, preparative chromatography, and stoichiometric calculations in multi-step syntheses.

Medicinal Chemistry Organic Synthesis Analytical Method Development

Melting Point and Handling

The melting point of methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate is reported as 121.5°C , which is notably lower than that of the 3-iodo analog (melting point data not consistently reported, but expected higher due to increased mass and halogen bonding) and the 3-amino analog (also a solid with distinct thermal behavior). A melting point near 120°C is advantageous for recrystallization from common organic solvents and for solid dosing in parallel synthesis workflows, whereas lower-melting solids or oils may present handling and stability challenges.

Preformulation Solid-State Chemistry Process Development

Predicted Lipophilicity & Solubility

Computational predictions for methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate indicate a moderate LogP value (estimated ~2.5-3.5 based on structural analogs), which is lower than the iodo analog (expected LogP >3.5 due to increased halogen hydrophobicity) and higher than the amino analog (expected LogP <2.0 due to hydrogen-bonding). Additionally, the aqueous solubility of the target compound is reported as 38 µg/mL , a value that balances membrane permeability with sufficient aqueous dissolution for in vitro assays.

Medicinal Chemistry ADME Drug Design

3-Chloro Cross-Coupling Reactivity

The 3-chloro substituent on the thiophene ring enables selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) under conditions where the 4-isopropylsulfonyl group remains intact. In contrast, the 3-iodo analog is more reactive but prone to homocoupling and dehalogenation side reactions, while the 3-amino analog requires protection/deprotection steps that add synthetic complexity . The chloro group offers an optimal balance of stability and reactivity for iterative library synthesis.

Synthetic Methodology C-C Bond Formation Palladium Catalysis

Methyl 3-chloro-4-(isopropylsulfonyl)thiophene-2-carboxylate: R&D Applications


Sulfonamide Drug Candidate Building Block

The 4-isopropylsulfonyl group serves as a stable, non-hydrolyzable bioisostere for carboxylic acids or amides in medicinal chemistry programs. This compound is ideally suited for the synthesis of sulfonamide libraries targeting carbonic anhydrase [1], protease, or kinase enzymes, where the chloro substituent provides a handle for further diversification via cross-coupling .

Thiophene-Based Agrochemical Precursor

Thiophene sulfonyl esters have demonstrated herbicidal activity by disrupting plant-specific enzymatic pathways [1]. The target compound can be hydrolyzed to the corresponding carboxylic acid or reduced to the alcohol, yielding intermediates for the development of novel herbicides with improved selectivity profiles.

Analytical Reference Standard

With a well-defined melting point (121.5°C), molecular weight (282.76), and predicted LogP (~2.5-3.5), this compound serves as a robust reference standard for calibrating HPLC retention times, optimizing LC-MS ionization parameters, and validating purity assays for structurally related thiophene sulfonyl esters [1].

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